1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(2-methoxyethyl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-6-5-9-10(7(6)8)3-4-11-2/h5H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBLHLUGMZVDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-pyrazol-5-amine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the methoxyethyl group.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance:
- Study on HepG2 and HeLa Cells : In vitro studies showed that derivatives of pyrazole, including this compound, inhibited the proliferation of liver (HepG2) and cervical (HeLa) cancer cells with growth inhibition percentages of approximately 54.25% and 38.44%, respectively .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest effectiveness against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 15 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potential as a broad-spectrum antimicrobial agent .
Synthesis and Derivatives
This compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with methoxyethyl amines under acidic or basic conditions. Its derivatives are being explored for enhanced biological activity.
Case Study 1: Anticancer Efficacy
In a controlled study, the anticancer efficacy of this compound was assessed using MDA-MB-231 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value around 25 µM, showcasing significant cytotoxicity against cancer cells while sparing normal fibroblast cells .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. The results confirmed its effectiveness against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Pyrazole derivatives differ primarily in their N1 and C3/C5 substituents, which influence molecular weight, solubility, and reactivity.
Key Observations :
- Solubility : The methoxyethyl group in the target compound likely improves aqueous solubility compared to aromatic (e.g., fluorobenzyl, chlorophenyl) or lipophilic (e.g., cyclopropylmethyl) substituents .
- Stability : The discontinuation of 1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine () may reflect synthetic challenges or instability, whereas cyclopropylmethyl analogs are prioritized for their metabolic stability .
- Synthetic Utility : Compounds like 3-Methyl-1-phenyl-1H-pyrazol-5-amine are widely used in multistep syntheses due to their reactivity in coupling reactions .
Biological Activity
1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is critical for its biological activity, and a methoxyethyl substituent that may influence its solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have explored the anticancer properties of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including neuroblastoma and liver cancer cells. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | TBD | Inhibition of tubulin polymerization |
| Related Pyrazole Derivative | HepG2 | 54.25 | G2/M phase arrest |
| Related Pyrazole Derivative | SH-SY5Y | 85.94 | Selective toxicity to neuroblastoma cells |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines such as TNF-alpha. In vitro studies have demonstrated that pyrazole derivatives can reduce LPS-induced TNF-alpha release in macrophages, suggesting a role in inflammatory pathways .
Table 2: Anti-inflammatory Effects
| Compound | Assay Type | Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| This compound | TNF-alpha release | 97.7 | 10 |
| Related Compound | LPS-induced TNF-alpha release | TBD | TBD |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Tubulin Inhibition : Similar pyrazole compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .
- Cytokine Modulation : The compound's ability to inhibit TNF-alpha production suggests it may interfere with inflammatory signaling pathways mediated by MAPK and NF-kB .
- Selective Cytotoxicity : Evidence indicates that this compound selectively targets cancer cells while sparing normal cells, a desirable trait in anticancer drug development .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their anticancer activity. The study found that modifications at the N1 position of the pyrazole ring significantly affected both cytotoxicity and selectivity towards cancer cells .
In another investigation focusing on anti-inflammatory effects, a series of aminopyrazoles were tested for their ability to inhibit cytokine release in vitro. The results indicated that certain modifications enhanced anti-inflammatory activity while maintaining low toxicity profiles .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine, and how are intermediates validated?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazines with β-keto esters or diketones. Key intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are generated through cyclization, formylation, and oxidation steps . Validation involves FT-IR, H/C NMR, and X-ray crystallography to confirm regiochemistry and purity. For example, X-ray studies resolved structural ambiguities in regioisomers (e.g., 1a vs. 1b in halogenated derivatives) .
| Intermediate | Key Steps | Validation Method |
|---|---|---|
| 5-Chloro-3-methyl-pyrazole | Cyclization, oxidation | FT-IR, NMR |
| Carbonyl chloride derivative | Acylation | X-ray crystallography |
Q. How is the compound characterized for biological activity in preliminary assays?
- Methodological Answer : Initial screening focuses on antimicrobial or antitubulin activity. For antimicrobial assays, derivatives are tested against Mycobacterium tuberculosis (MIC values) or bacterial strains using broth microdilution . Antimitotic activity is evaluated via sea urchin embryo assays and cancer cell line cytotoxicity (e.g., IC values) .
| Biological Target | Assay Type | Key Findings |
|---|---|---|
| M. tuberculosis | Microdilution | MIC: 2–16 µg/mL |
| Cancer cells (e.g., HeLa) | Cytotoxicity | IC: 1.5–8.7 µM |
Advanced Research Questions
Q. How can structural contradictions in pyrazole derivatives be resolved using crystallography and computational methods?
- Methodological Answer : Discrepancies in regiochemistry (e.g., 1H-pyrazol-5-amine vs. 1H-pyrazol-3-amine) are resolved via single-crystal X-ray diffraction. For example, dihedral angles between pyrazole and substituent rings (e.g., 16.83° for methoxyphenyl groups) confirm spatial arrangements . Computational tools like Gaussian 03 predict heats of formation for energetic derivatives, validated against crystallographic data .
Q. What strategies mitigate data inconsistencies in structure-activity relationships (SAR) for pyrazole-based compounds?
- Methodological Answer : SAR inconsistencies arise from variable substituent effects (e.g., electron-withdrawing vs. donating groups). Systematic studies using isosteric replacements (e.g., -OCH vs. -CF) and 3D-QSAR models clarify trends. For example, 4-methoxybenzyl groups enhance σ receptor antagonism (K: 12 nM) compared to fluorophenyl analogs .
| Substituent | Biological Target | Activity |
|---|---|---|
| 4-Methoxybenzyl | σ receptor | K: 12 nM |
| 3,4-Dichlorophenyl | CCK1 receptor | IC: 0.3 nM |
Q. How are solvent-free and one-pot methodologies optimized for pyrazole synthesis?
- Methodological Answer : Solvent-free routes reduce purification steps and improve yields (e.g., 82% yield for pyrazole acyl thioureas via one-pot condensation of barbituric acids and aldehydes) . Catalysts like POCl or ionic liquids (e.g., N-(2-Methoxyethyl)-N-methyl-pyrrolidinium salts) enhance reaction efficiency .
Methodological Considerations
- Data Contradiction Analysis : Conflicting SAR data may arise from assay variability (e.g., cell line specificity). Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is critical .
- Comparative Studies : Pyrazole derivatives with 2-methoxyethyl groups exhibit distinct reactivity vs. 1,2-dimethylpropyl analogs due to steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
